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Compound of Interest

Compound Name: Bis-PEG17-NHS ester

Cat. No.: B1192369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG17-NHS ester for

the surface modification of various substrates. This homobifunctional crosslinker is a valuable

tool in bioconjugation, drug delivery, and biomaterials science, enabling the covalent

attachment of a hydrophilic polyethylene glycol (PEG) spacer to amine-containing surfaces.[1]

[2][3][4][5] The PEGylation of surfaces can enhance solubility, reduce non-specific protein

adsorption, and improve the in-vivo circulation time of nanoparticles.

Introduction to Bis-PEG17-NHS Ester
Bis-PEG17-NHS ester is a polyethylene glycol derivative featuring a 17-unit PEG chain

flanked by two N-hydroxysuccinimide (NHS) ester functional groups. The NHS esters react

specifically and efficiently with primary amines (-NH2) on proteins, peptides, amine-modified

oligonucleotides, and other amine-containing molecules to form stable amide bonds. This

homobifunctional nature allows for the crosslinking of two different amine-containing molecules

or the surface modification of a single entity.
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Property Value Reference

Chemical Formula C46H80N2O25

Molecular Weight 1061.13 g/mol

Spacer Arm Length ~7.8 nm (calculated)

Reactivity Primary amines (-NH2)

Optimal Reaction pH 7.0 - 8.5

Solubility

Soluble in organic solvents

(DMSO, DMF), limited

solubility in aqueous buffers.

Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl

carbon of the NHS ester. This results in the formation of a stable amide bond and the release of

N-hydroxysuccinimide as a byproduct.
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Figure 1: Reaction of Bis-PEG17-NHS ester with a primary amine.

Key Experimental Considerations
pH: The reaction is highly pH-dependent. A pH range of 7.0-8.5 is optimal for the reaction with

primary amines. At lower pH, the amine group is protonated and less nucleophilic, while at

higher pH, the hydrolysis of the NHS ester is accelerated, reducing conjugation efficiency.
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Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate

buffer. Buffers containing primary amines, like Tris or glycine, will compete with the target

molecule for reaction with the NHS ester and should be avoided.

Solvent: Bis-PEG17-NHS ester should be dissolved in a dry, water-miscible organic solvent

like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use. The

final concentration of the organic solvent in the reaction mixture should be kept low (typically

<10%) to avoid denaturation of proteins or aggregation of nanoparticles.

Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of

hydrolysis increases with increasing pH. Therefore, it is crucial to prepare fresh solutions of the

crosslinker and use them promptly.

Stoichiometry: The molar ratio of Bis-PEG17-NHS ester to the amine-containing molecule will

influence the degree of surface modification. An excess of the crosslinker is often used to drive

the reaction to completion, but the optimal ratio should be determined empirically for each

application.

Experimental Protocols
Surface Modification of Amine-Functionalized
Nanoparticles (e.g., Silica or Gold)
This protocol provides a general procedure for the PEGylation of nanoparticles that have been

functionalized with primary amine groups.

Materials:

Amine-functionalized nanoparticles

Bis-PEG17-NHS ester

Anhydrous DMSO or DMF

Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.5

Washing Buffer: Reaction Buffer
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Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Centrifuge

Procedure:

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction

Buffer to a desired concentration (e.g., 1 mg/mL).

Crosslinker Preparation: Immediately before use, dissolve Bis-PEG17-NHS ester in
anhydrous DMSO to a stock concentration of 10 mg/mL.

Reaction: Add the desired volume of the Bis-PEG17-NHS ester stock solution to the

nanoparticle dispersion. A 20 to 50-fold molar excess of the crosslinker over the estimated

surface amine groups is a good starting point.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at

4°C with gentle mixing.

Washing: Centrifuge the reaction mixture to pellet the nanoparticles. Remove the

supernatant.

Resuspend the nanoparticle pellet in Washing Buffer and repeat the centrifugation step.

Perform a total of three washes to remove unreacted crosslinker and byproducts.

(Optional) Quenching: To quench any remaining unreacted NHS esters, resuspend the

washed nanoparticles in the Quenching Buffer and incubate for 15-30 minutes at room

temperature.

Final Wash: Repeat the washing steps (Step 5 & 6) with the Reaction Buffer to remove the

quenching agent.

Storage: Resuspend the final PEGylated nanoparticles in a suitable buffer for storage.
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Figure 2: Workflow for nanoparticle surface modification.

Protein-Protein Crosslinking

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1192369?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the use of Bis-PEG17-NHS ester to crosslink two different proteins

containing accessible primary amines.

Materials:

Protein A and Protein B

Bis-PEG17-NHS ester

Anhydrous DMSO or DMF

Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting column or dialysis cassette

Procedure:

Protein Preparation: Prepare a solution of Protein A and Protein B in the Conjugation Buffer

at a concentration of 1-10 mg/mL.

Crosslinker Preparation: Immediately before use, prepare a 10 mM solution of Bis-PEG17-
NHS ester in anhydrous DMSO.

Reaction: Add a 20 to 50-fold molar excess of the Bis-PEG17-NHS ester solution to the

protein mixture.

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the

reaction. Incubate for 15 minutes at room temperature.

Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography

using a desalting column or by dialysis against a suitable buffer.

Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other

appropriate techniques.
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Data Presentation
The success of surface modification can be quantified by various analytical techniques.

Table 1: Quantification of PEG Surface Density on Gold Nanoparticles.

PEG
Derivative

Nanoparticl
e Size

Molar
Excess of
PEG

Resulting
PEG
Density
(chains/nm²
)

Analytical
Method

Reference

HS-PEG5k-

NH2
50 nm Not specified 1.33

Ninhydrin

Assay

HS-PEG3k-

NH2
50 nm Not specified 2.21

Ninhydrin

Assay

HS-PEG5k-

NH2
50 nm Not specified 0.85

Fluorescamin

e Assay

HS-PEG3k-

NH2
50 nm Not specified 1.64

Fluorescamin

e Assay

Thiol-PEG 10 nm Not specified
0.21 nm²

footprint

Microscale

TGA

Table 2: Stability of PEGylated Surfaces.
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Surface Type
Incubation
Condition

Duration Observation Reference

PEG film on

organosilane

0.1 M Phosphate

Buffer, pH 7.4
25 days

Film thickness

started to decline

PEGylated

Liposomes
Natural Seawater 3 days

20 mol% DSPE-

PEG increased

survival rate ~3-

fold compared to

unmodified

liposomes

Influence on Cellular Signaling
Surface modification with PEG can significantly impact the interaction of materials with

biological systems. While specific signaling pathways modulated by Bis-PEG17-NHS ester are

application-dependent, the general effects of PEGylation include:

Reduced Protein Adsorption: The hydrophilic PEG layer creates a steric barrier that

minimizes non-specific protein binding, which can prevent the activation of certain cell

surface receptors.

Evasion of the Immune System: By reducing opsonization (the process of marking

pathogens for phagocytosis), PEGylation can help nanoparticles evade uptake by immune

cells, prolonging their circulation time.

Modulation of Receptor-Ligand Interactions: The length and density of the PEG chains can

influence the accessibility of targeting ligands on the surface, thereby modulating their

interaction with specific cellular receptors.
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Figure 3: General influence of PEGylation on biological interactions.
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Problem Possible Cause Suggestion

Low conjugation efficiency

- pH of the reaction buffer is

too low.- Hydrolysis of the NHS

ester.- Presence of primary

amines in the buffer.

- Ensure the pH is between 7.0

and 8.5.- Prepare fresh

solutions of the NHS ester

immediately before use.- Use

an amine-free buffer.

Protein aggregation

- High concentration of organic

solvent.- Inappropriate buffer

conditions.

- Keep the final concentration

of DMSO or DMF below 10%.-

Optimize buffer composition

and ionic strength.

High batch-to-batch variability

- Inconsistent reaction times or

temperatures.- Moisture

contamination of the NHS

ester.

- Standardize all reaction

parameters.- Store the Bis-

PEG17-NHS ester in a

desiccator at -20°C and warm

to room temperature before

opening.

By following these guidelines and protocols, researchers can effectively utilize Bis-PEG17-
NHS ester for a wide range of surface modification applications, leading to the development of

advanced biomaterials and drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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